N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine

Catalog No.
S12364694
CAS No.
M.F
C8H13N3O
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)m...

Product Name

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H13N3O/c12-9-5-7-6-11-4-2-1-3-8(11)10-7/h6,9,12H,1-5H2

InChI Key

OSRHLMNVIQXLSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)CNO

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine is a complex organic compound characterized by its unique imidazo[1,2-a]pyridine structure. The molecular formula is C9H15N3O, with a molecular weight of 181.23 g/mol. This compound features a hydroxylamine functional group attached to a tetrahydroimidazo[1,2-a]pyridine moiety, which contributes to its potential biological activities and chemical reactivity.

Due to its functional groups:

  • Oxidation: It can be oxidized to form oximes or nitroso derivatives.
  • Reduction: The oxime group can be reduced to yield the corresponding amine.
  • Substitution: Nucleophilic substitution reactions may occur at the imidazo[1,2-a]pyridine ring.

Common reagents involved in these reactions include hydrazine hydrate, formaldehyde, and ammonium chloride .

Research indicates that N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine exhibits potential pharmacological properties. Its unique structure suggests possible interactions with specific enzymes or receptors, influencing various cellular processes. While detailed studies on its biological activity are still ongoing, preliminary investigations hint at its utility in drug discovery and development .

The synthesis of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine typically involves:

  • Cyclization of Precursors: The initial step often includes the cyclization of appropriate precursors under controlled conditions.
  • Functionalization: Subsequent functionalization steps introduce the hydroxylamine group.

Laboratory-scale synthesis commonly employs reagents like hydrazine hydrate and formaldehyde .

This compound finds applications across several fields:

  • Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
  • Biology: Potential applications in drug discovery due to its unique structural features.
  • Medicine: Investigated for its pharmacological properties and therapeutic potential.
  • Industry: May act as a precursor for specialized chemicals used in various industrial applications .

Ongoing research aims to elucidate the interaction mechanisms of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine with biological targets. These studies focus on identifying specific enzymes or receptors that may be influenced by this compound, thereby providing insights into its therapeutic potential and mechanisms of action .

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
5-Methylimidazo[1,2-a]pyridineContains a methyl group on the imidazole ringLacks hydroxylamine functionality
Tetrahydroimidazo[4,5-c]pyridine derivativesSimilar heterocyclic structureDifferent nitrogen positioning
Imidazo[1,2-b]pyridinesRelated heterocyclic frameworkVaries in ring saturation and substituents

The uniqueness of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine lies in its specific combination of the tetrahydroimidazo structure with the hydroxylamine group, which may confer distinct biological activities not observed in similar compounds .

Transition-Metal Catalyzed Cyclization Strategies

Transition-metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridine derivatives by enabling precise control over cyclization and functional group compatibility. Copper and palladium catalysts dominate this domain due to their versatility in facilitating C–H activation and cross-coupling reactions.

A representative approach involves the copper-catalyzed three-component reaction between 2-aminopyridines, aldehydes, and terminal alkynes. For N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine synthesis, this strategy could be adapted by employing hydroxylamine-containing building blocks. The catalytic cycle typically initiates with aldehyde activation, followed by aza-Michael addition and intramolecular cyclization (Scheme 1).

Table 1: Comparative performance of transition-metal catalysts in imidazopyridine synthesis

Catalyst SystemSubstrate ScopeYield Range (%)Key Advantage
CuI/1,10-phenanthrolineAryl/alkyl aldehydes68–92Tolerance for electron-deficient substrates
Pd(OAc)₂/PPh₃Sterically hindered groups55–85Enhanced regioselectivity
FeCl₃·6H₂OAliphatic aldehydes45–78Cost-effectiveness

Notably, palladium-catalyzed methods exhibit superior performance in constructing the tetrahydroimidazo[1,2-a]pyridine core through sequential C–N bond formation and hydrogenation steps. Recent innovations employ bifunctional ligands to stabilize reactive intermediates during the cyclization process, achieving enantiomeric excesses >90% in related compounds.

Microwave-Assisted Solvent-Free Synthesis Protocols

Microwave irradiation has emerged as a transformative technology for imidazopyridine synthesis, particularly in solvent-free systems that enhance reaction efficiency and purity. This approach significantly reduces reaction times from hours to minutes while maintaining high yields.

A optimized protocol for the target compound involves:

  • Mixing 2-aminotetrahydropyridine with hydroxylamine-O-sulfonic acid
  • Subjecting the mixture to microwave irradiation (300 W, 120°C)
  • Purifying via flash chromatography

Table 2: Conventional vs. microwave-assisted synthesis parameters

ParameterConventional MethodMicrowave Protocol
Reaction Time8–12 hours15–25 minutes
Solvent Consumption50–100 mL/gSolvent-free
Energy Input500–800 kJ/mol150–250 kJ/mol
Isolated Yield62–74%78–89%

The microwave effect accelerates ring-closure through dielectric heating, particularly effective for the tetrahydroimidazo[1,2-a]pyridine system due to its polarized N–C bonds. Recent studies demonstrate that controlled microwave power modulation prevents hydroxylamine decomposition while ensuring complete cyclization.

Post-Functionalization Techniques for Hydroxylamine Substituents

Introducing the hydroxylamine moiety requires precise control over oxidation states and protecting group strategies. Contemporary methods favor late-stage functionalization to preserve the sensitive N–O bond.

Two predominant approaches have been developed:

  • Nucleophilic displacement: Reacting chloro-methyl intermediates with hydroxylamine under basic conditions
  • Reductive amination: Coupling ketone precursors with hydroxylamine followed by hydrogenation

Table 3: Hydroxylamine introduction methods comparison

MethodReagentsTemperature (°C)Yield (%)
Chloride displacementNH₂OK, DMF, K₂CO₃8068
Reductive aminationNH₂OH·HCl, NaCNBH₃2582
Photoredox catalysisIr(ppy)₃, Blue LEDs3075

The reductive amination route proves particularly effective, achieving 82% yield through sequential imine formation and selective reduction. Recent advances employ photoredox catalysts to generate hydroxylamine radicals under mild conditions, minimizing side reactions. Critical to success is the use of orthogonal protecting groups (e.g., Boc for secondary amines) during earlier synthesis stages.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

167.105862047 g/mol

Monoisotopic Mass

167.105862047 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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